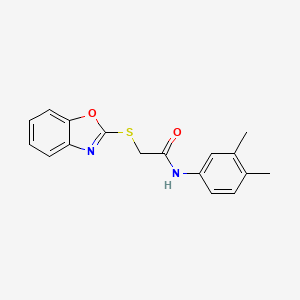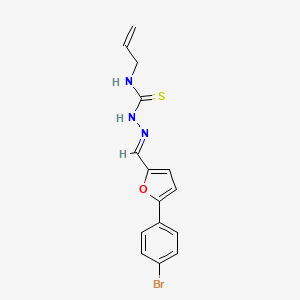![molecular formula C19H20N4O3 B5577325 (3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds, similar to the target compound, often involves multistep reactions that can include condensation of amino acids with cyclic compounds, intramolecular cyclization, and specific functional group transformations. For example, the synthesis of saturated 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones from 4-oxopentanoic acid and cyclic amino alcohols demonstrates a method of creating complex heterocycles through reactions of bicyclic amino alcohols (Kivelä et al., 2003).
Molecular Structure Analysis
The molecular structure of complex heterocycles, including the target compound, is characterized by the presence of multiple rings, including pyrrole and pyrazine structures. The stereochemistry is critical in determining the compound's properties and reactivity. NMR spectroscopy and X-ray crystallography are commonly used techniques for elucidating these structures, providing detailed information on the configuration and conformation of the molecules.
Chemical Reactions and Properties
The chemical reactivity of the target compound can be inferred from similar heterocyclic compounds. These can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloaddition reactions. For example, intramolecular Diels-Alder reactions of 2-pyrone-6-carboxamides prepare fused 1,3-cyclohexadiene systems, demonstrating the versatility of heterocyclic compounds in synthetic chemistry (Noguchi et al., 1986).
Physical Properties Analysis
The physical properties of heterocyclic compounds like the target molecule are influenced by their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and crystalline structure. The nonplanarity of the pyrrolopyrrole fragment and the overall conformation significantly affect these physical properties, as shown in studies of similar compounds (Quiroga et al., 2013).
Chemical Properties Analysis
The chemical properties of such complex molecules are defined by their functional groups and molecular framework. Reactivity towards various reagents, stability under different conditions, and susceptibility to hydrolysis or oxidation are key chemical properties. For example, the synthesis and properties of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones reveal insights into the reactivity and potential applications of these heterocyclic compounds in synthetic chemistry (Nitta et al., 2005).
科学的研究の応用
Synthesis Techniques and Reaction Mechanisms
Intramolecular Diels–Alder Reaction : A study by Noguchi et al. discusses the preparation and reaction of fused 1,3-cyclohexadiene systems through intramolecular Diels–Alder reactions, revealing versatile synthetic intermediates for polycyclic compounds (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).
Hydrogen Bond and Molecular Solid Formation : Research by Wang et al. on tetrafluoroterephthalic acid with N-containing heterocycles emphasizes the role of hydrogen bonds and weak intermolecular interactions in forming novel crystal structures (Wang, Hu, Wang, Liu, & Huang, 2014).
Potential Applications in Drug Delivery and Synthetic Vaccines
Drug Delivery Systems : Mattsson et al. explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating potential applications in drug delivery with enhanced cytotoxicity against cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Synthetic Vaccines : McGeary, Jablonkai, and Toth provided insights into carbohydrate-based templates suitable for solid-phase peptide synthesis and dendrimer preparation, indicating applications in synthetic vaccines (McGeary, Jablonkai, & Toth, 2001).
特性
IUPAC Name |
(3aS,6aS)-2-(4-methylphthalazin-1-yl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-8-22-10-19(18(25)26)11-23(9-15(19)17(22)24)16-14-7-5-4-6-13(14)12(2)20-21-16/h3-7,15H,1,8-11H2,2H3,(H,25,26)/t15-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODCXSYVLGTYIZ-HNAYVOBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CC4C(=O)N(CC4(C3)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C2=CC=CC=C12)N3C[C@H]4C(=O)N(C[C@]4(C3)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)



![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)